molecular formula C17H15N3O5S B2388644 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-17-7

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2388644
CAS RN: 873811-17-7
M. Wt: 373.38
InChI Key: WWKPIQCLFKGSEY-UHFFFAOYSA-N
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Description

The compound “1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their presence in many biologically active compounds . The synthesis often involves the formation of C-N bonds and can be achieved through various methods, including cyclization reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions .

Scientific Research Applications

    Antifungal Agents: Imidazoles, including derivatives like the compound , are used as antifungal drugs. They inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and preventing fungal cell membrane formation. Common examples include clotrimazole and ketoconazole .

Materials Science and Catalysis

Imidazoles find applications in materials science and catalysis:

Optical and Photonic Applications

Imidazoles contribute to optical and photonic technologies:

Conclusion

The compound “1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” has diverse applications across pharmaceuticals, materials science, optics, and agriculture. Researchers continue to explore its potential in these fields, emphasizing its versatility and utility . If you need further information or have additional queries, feel free to ask! 😊

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many imidazole derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer activities .

properties

IUPAC Name

3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-17-18(12-4-2-1-3-5-12)15-10-26(24,25)11-16(15)19(17)13-6-8-14(9-7-13)20(22)23/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKPIQCLFKGSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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